

# physical and chemical properties of N,N-Difluoromethanamine

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## Compound of Interest

Compound Name: **N,N-Difluoromethanamine**

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## N,N-Difluoromethanamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**N,N-Difluoromethanamine** ( $\text{CH}_3\text{F}_2\text{N}$ ) is a fluorinated organic compound belonging to the class of N,N-difluoroamines. The introduction of fluorine atoms onto the nitrogen of an amine significantly alters its electronic properties, basicity, and reactivity. While specific applications for **N,N-Difluoromethanamine** are not widely documented in publicly available literature, compounds of this class are of interest in synthetic chemistry as potential intermediates and building blocks for more complex fluorinated molecules. This document provides a summary of the known physical and chemical properties of **N,N-Difluoromethanamine**, based on computational data, as extensive experimental data is not readily available.

## Chemical and Physical Properties

Comprehensive experimental data for the physical properties of **N,N-Difluoromethanamine** are scarce in the current literature. The following tables summarize the available computed data for this compound.

Table 1: General and Computed Physical Properties of **N,N-Difluoromethanamine**

Property	Value	Source
Molecular Formula	CH <sub>3</sub> F <sub>2</sub> N	PubChem[1][2]
Molecular Weight	67.038 g/mol	PubChem[1]
IUPAC Name	N,N-difluoromethanamine	PubChem[1]
CAS Number	753-58-2	NIST WebBook[2]
Canonical SMILES	CN(F)F	PubChem[1]
InChI	InChI=1S/CH3F2N/c1-4(2)3/h1H3	PubChem[1]
InChIKey	KTNJOGGUCNTDHY-UHFFFAOYSA-N	PubChem[1]
XLogP3 (Computed)	0.4	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	0	PubChem[1]
Exact Mass	67.02335542 Da	PubChem[1]
Monoisotopic Mass	67.02335542 Da	PubChem[1]
Topological Polar Surface Area	3.2 Å <sup>2</sup>	PubChem[1]
Heavy Atom Count	4	PubChem[1]

Note: The properties listed above are primarily from computational models and should be considered as estimates. Experimental verification is required for definitive values.

## Reactivity and Stability

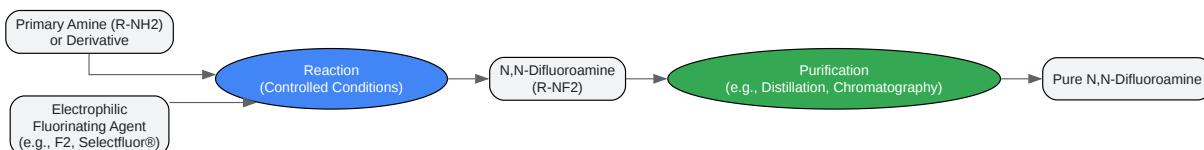
Detailed experimental studies on the reactivity and stability of **N,N-Difluoromethanamine** are not available in the surveyed literature. However, based on the general chemistry of N-fluoro compounds, the following characteristics can be anticipated:

- **Electrophilicity of Fluorine:** The fluorine atoms attached to the nitrogen are expected to have some electrophilic character, making them susceptible to reaction with nucleophiles.
- **N-F Bond Cleavage:** The N-F bond can be cleaved under certain conditions, potentially leading to the formation of radical or ionic species.
- **Thermal Stability:** The thermal stability of N,N-difluoroamines can vary. Some are known to be unstable and potentially explosive.
- **Hydrolytic Stability:** The stability of the N-F bond towards hydrolysis can also vary depending on the molecular structure and reaction conditions.

## Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **N,N-Difluoromethanamine** could not be located in the reviewed scientific literature. However, general synthetic strategies for the formation of N,N-difluoroamino groups often involve the direct fluorination of primary amines or their derivatives using electrophilic fluorine sources.

One conceptual approach for the synthesis of N,N-difluoroamines is the fluorination of a suitable precursor, such as a primary amine or a sulfonamide, using a powerful fluorinating agent. A generalized workflow for such a synthesis is depicted below.



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